2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide
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Overview
Description
2-Chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a complex organic compound characterized by its unique structure, which includes chlorine, fluorine, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Fiesselmann synthesis , which involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which can then be further modified to introduce the chloro and fluoro substituents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the halogenated intermediates and to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the functional groups, such as converting the carbonyl group to an alcohol.
Substitution: : Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.
Medicine
In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoro-N-(3-hydroxypropyl)benzamide: : This compound lacks the thiophene ring, making it less complex.
2-Chloro-6-fluoro-N-(3-hydroxy-3-(phenyl)propyl)benzamide: : This compound has a phenyl group instead of a thiophene ring, which may affect its biological activity.
Uniqueness
The presence of the thiophene ring in 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide contributes to its unique chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it distinct from similar compounds.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2S/c15-10-2-1-3-11(16)13(10)14(19)17-6-4-12(18)9-5-7-20-8-9/h1-3,5,7-8,12,18H,4,6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBGOWOOMKTIQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCC(C2=CSC=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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